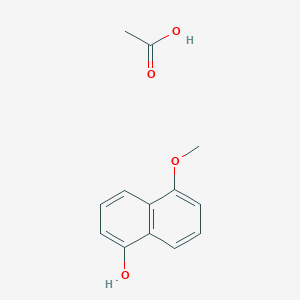
Acetic acid;5-methoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methoxynaphthalen-1-ol is a chemical compound that combines the properties of acetic acid and 5-methoxynaphthalen-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 5-methoxynaphthalen-1-ol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxynaphthalen-1-ol typically involves the esterification of acetic acid with 5-methoxynaphthalen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants in a water bath at temperatures around 60-65°C for about 10 minutes . The reaction can be represented as follows:
5-methoxynaphthalen-1-ol+acetic acid→acetic acid;5-methoxynaphthalen-1-ol+water
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of homogeneous or heterogeneous catalysts can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives .
Applications De Recherche Scientifique
Acetic acid;5-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s aromatic properties make it useful in studying biological processes involving aromatic compounds.
Industry: Used in the production of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;5-methoxynaphthalen-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form substituted products. The aromatic ring of the naphthalene moiety can participate in π-π interactions with other aromatic systems, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxynaphthalen-1-ol: Shares the naphthalene core structure but lacks the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the aromatic naphthalene ring.
Naphthalene: A polycyclic aromatic hydrocarbon without the methoxy and acetic acid functionalities.
Uniqueness
Acetic acid;5-methoxynaphthalen-1-ol is unique due to its combination of aromatic and carboxylic acid functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
67243-01-0 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
acetic acid;5-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
Clé InChI |
MNRPROHLLGTKNO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC=CC2=C1C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


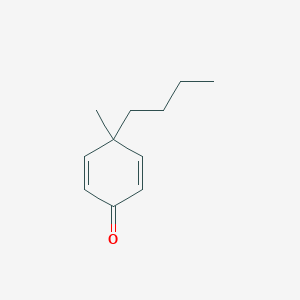
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
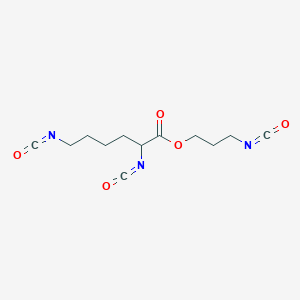
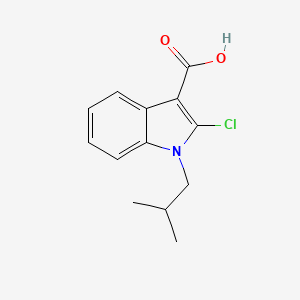



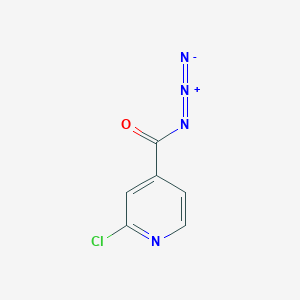
![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)





